molecular formula C25H38O11 B13842737 Idebenone Glucuronide-13C,d3

Idebenone Glucuronide-13C,d3

Cat. No.: B13842737
M. Wt: 518.6 g/mol
InChI Key: CDCNKPZTVWMIQX-MOVHQMBTSA-N
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Description

Idebenone Glucuronide-13C,d3 is a stable isotope-labeled compound used primarily in biochemical and proteomics researchThis compound has a molecular formula of C24H35D3O11 and a molecular weight of 518.57 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Idebenone Glucuronide-13C,d3 involves the glucuronidation of idebenone. This process typically includes the reaction of idebenone with glucuronic acid in the presence of a catalyst. The reaction conditions often involve controlled temperatures and pH levels to ensure the stability of the compound. The use of 13C and deuterium (d3) labeling is achieved through the incorporation of these isotopes into the glucuronic acid or idebenone precursor .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and characterized using spectroscopic methods .

Chemical Reactions Analysis

Types of Reactions

Idebenone Glucuronide-13C,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted idebenone glucuronides .

Scientific Research Applications

Idebenone Glucuronide-13C,d3 is used in a wide range of scientific research applications, including:

Mechanism of Action

Idebenone Glucuronide-13C,d3 exerts its effects by interacting with the Electron Transport Chain (ETC) in mitochondria. It transfers electrons directly to complex III of the ETC, bypassing complex I, which helps in restoring cellular energy (ATP) generation. This mechanism reduces oxidative damage, inhibits lipid peroxidation, and protects the lipid membrane and mitochondria from oxidative damage. The compound also upregulates mitochondrial autophagy-related proteins and activates the Parkin/PINK1 mitophagy pathway, promoting the degradation of damaged mitochondria .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This labeling provides valuable insights into the pharmacokinetics and pharmacodynamics of idebenone, making it a crucial tool in biochemical and proteomics research .

Properties

Molecular Formula

C25H38O11

Molecular Weight

518.6 g/mol

IUPAC Name

(2S,3S,6R)-3,4,5-trihydroxy-6-[10-[5-methoxy-2-methyl-3,6-dioxo-4-(trideuterio(113C)methoxy)cyclohexa-1,4-dien-1-yl]decoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C25H38O11/c1-14-15(17(27)22(34-3)21(33-2)16(14)26)12-10-8-6-4-5-7-9-11-13-35-25-20(30)18(28)19(29)23(36-25)24(31)32/h18-20,23,25,28-30H,4-13H2,1-3H3,(H,31,32)/t18?,19-,20?,23-,25+/m0/s1/i2+1D3

InChI Key

CDCNKPZTVWMIQX-MOVHQMBTSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCO[C@H]2C(C([C@@H]([C@H](O2)C(=O)O)O)O)O)OC

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCOC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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